molecular formula C9H12N4O B1383215 4-(But-3-yn-1-yloxy)-2-hydrazinyl-6-methylpyrimidine CAS No. 1696009-87-6

4-(But-3-yn-1-yloxy)-2-hydrazinyl-6-methylpyrimidine

Cat. No.: B1383215
CAS No.: 1696009-87-6
M. Wt: 192.22 g/mol
InChI Key: IBFNQEIBNAQDIZ-UHFFFAOYSA-N
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Description

4-(But-3-yn-1-yloxy)-2-hydrazinyl-6-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a but-3-yn-1-yloxy group at the 4-position, a hydrazinyl group at the 2-position, and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-yn-1-yloxy)-2-hydrazinyl-6-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate β-dicarbonyl compounds with guanidine derivatives under acidic or basic conditions.

    Introduction of the But-3-yn-1-yloxy Group: The but-3-yn-1-yloxy group can be introduced via a nucleophilic substitution reaction using but-3-yn-1-ol and an appropriate leaving group on the pyrimidine ring.

    Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the intermediate compound with hydrazine or its derivatives under controlled conditions.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(But-3-yn-1-yloxy)-2-hydrazinyl-6-methylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

4-(But-3-yn-1-yloxy)-2-hydrazinyl-6-methylpyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: It can be employed in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.

Mechanism of Action

The mechanism of action of 4-(But-3-yn-1-yloxy)-2-hydrazinyl-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The but-3-yn-1-yloxy group may enhance binding affinity through hydrophobic interactions or π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    4-(But-3-yn-1-yloxy)-2-hydrazinyl-6-ethylpyrimidine: Similar structure with an ethyl group instead of a methyl group.

    4-(But-3-yn-1-yloxy)-2-hydrazinyl-6-phenylpyrimidine: Similar structure with a phenyl group instead of a methyl group.

    4-(But-3-yn-1-yloxy)-2-hydrazinyl-6-chloropyrimidine: Similar structure with a chlorine atom instead of a methyl group.

Uniqueness

4-(But-3-yn-1-yloxy)-2-hydrazinyl-6-methylpyrimidine is unique due to the presence of the but-3-yn-1-yloxy group, which imparts specific reactivity and binding properties. The combination of the hydrazinyl and methyl groups further enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(4-but-3-ynoxy-6-methylpyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-3-4-5-14-8-6-7(2)11-9(12-8)13-10/h1,6H,4-5,10H2,2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFNQEIBNAQDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN)OCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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